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molecular formula C15H10N2O2 B8757004 2-phenyl-1,6-naphthyridine-4-carboxylic Acid CAS No. 191338-99-5

2-phenyl-1,6-naphthyridine-4-carboxylic Acid

Cat. No. B8757004
M. Wt: 250.25 g/mol
InChI Key: JUDSWVJOGLFYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037922B1

Procedure details

A mixture of 3.59 g of ethyl 4-trimethylacetamido-3-pyridylpyruvate, 2.89 g of potassium hydroxide in 10 mL of ethanol and 40 mL of water is heated at reflux for 2 hours. At this time 3.1 g of acetophenone is added and refluxing is continued for 6 hours. The ethanol is removed in vacuo, the resulting aqueous solution is washed with ether and the aqueous layer is acidified to pH5. The product is collected washed with water and dried to afford (2-phenylpyridino[4,3-b]pyridin-4-yl) carboxylic acid as a white solid.
Name
ethyl 4-trimethylacetamido-3-pyridylpyruvate
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[CH2:12][C:13](=[O:19])C(OCC)=O)=O.[OH-:22].[K+].[C:24]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)(=O)[CH3:25]>C(O)C.O>[C:27]1([C:24]2[N:5]=[C:6]3[CH:11]=[CH:10][N:9]=[CH:8][C:7]3=[C:12]([C:13]([OH:19])=[O:22])[CH:25]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-trimethylacetamido-3-pyridylpyruvate
Quantity
3.59 g
Type
reactant
Smiles
CC(C(=O)NC1=C(C=NC=C1)CC(C(=O)OCC)=O)(C)C
Name
Quantity
2.89 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The ethanol is removed in vacuo
WASH
Type
WASH
Details
the resulting aqueous solution is washed with ether
CUSTOM
Type
CUSTOM
Details
The product is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=C2C(=N1)C=CN=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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